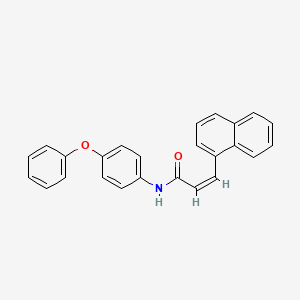

3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide

Description

3-(1-Naphthyl)-N-(4-phenoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a naphthyl group at the α-position and a phenoxyphenyl substituent on the amide nitrogen. Acrylamide derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, driven by their ability to modulate cellular targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name |

(Z)-3-naphthalen-1-yl-N-(4-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO2/c27-25(18-13-20-9-6-8-19-7-4-5-12-24(19)20)26-21-14-16-23(17-15-21)28-22-10-2-1-3-11-22/h1-18H,(H,26,27)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIDCPIZGAFJJJ-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide typically involves the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 1-naphthylamine and the acyl chloride group of 4-phenoxybenzoyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide has demonstrated various biological activities, making it a candidate for therapeutic applications:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against cancer cell lines. Its mechanism involves interaction with biological nucleophiles, potentially leading to oxidative stress and inhibition of tumor growth pathways .

- Enzyme Inhibition : The compound can form complexes with proteins and enzymes, which may result in modulation of biological pathways. This property is crucial for drug design aimed at specific targets in cancer therapy.

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to be explored for various medicinal applications:

- Lead Compound Development : Due to its biological activity, it serves as a lead compound for developing new pharmaceuticals targeting cancer and other diseases.

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological properties, allowing for the exploration of structure-activity relationships (SAR) in drug development .

Materials Science Applications

In addition to its medicinal applications, this compound is also relevant in materials science:

- Polymer Synthesis : It can be utilized in the synthesis of high-performance polymers due to its acrylamide functionality. These polymers exhibit outstanding mechanical strength and thermal resistance, making them suitable for industrial applications .

Case Studies

Several studies have explored the applications of this compound:

- Antitumor Activity Study : A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition rates, thereby supporting its potential as an anticancer agent .

- Polymerization Research : Research on the polymerization behavior of acrylamides indicated that compounds like this compound can participate in chain-growth reactions, leading to the formation of high-performance materials with desirable physical properties .

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

- Naphthyl vs.

- Phenoxyphenyl vs. Alkyl/Aryl-Amide Groups: The 4-phenoxyphenyl substituent may introduce steric hindrance and electronic effects distinct from alkyl or heterocyclic substituents (e.g., phthalimide in ), influencing solubility and receptor affinity .

Comparison :

- The target compound likely follows a similar pathway to , utilizing EDCI coupling or condensation reactions. However, the naphthyl group may require optimized solvent systems (e.g., DMF or dichloromethane) for solubility .

- Cyanoacrylamides () emphasize piperidine catalysis, whereas phthalimide derivatives () employ solid-supported bases, suggesting divergent strategies for functional group compatibility .

Anticancer Potential:

- Arylcinnamide Analogues: Derivatives with 4-aminophenyl or trimethoxyphenyl groups () show anticancer activity via kinase inhibition or apoptosis induction.

- Phthalimide Hybrids (): Moderate antifungal activity linked to methoxy group density, highlighting the role of electron-donating substituents in bioactivity .

Anti-inflammatory Activity:

- Compound 2 () and related acrylamides with 4-hydroxy-3-methoxyphenyl groups exhibit significant anti-inflammatory effects (IC₅₀ < 17 µM), surpassing the reference drug quercetin. This suggests that polar substituents (e.g., hydroxyl/methoxy) enhance anti-inflammatory potency .

Biological Activity

3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide is an organic compound belonging to the acrylamide family, characterized by its unique structural features that include a naphthyl group and a phenoxyphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. Its molecular formula is C₁₈H₁₅NO₂, with a molar mass of 365.42 g/mol.

Biological Activity Overview

Research indicates that acrylamides, including this compound, exhibit diverse biological activities. Key findings include:

- Cytotoxic Effects : The compound interacts with biological nucleophiles, which may lead to cytotoxic effects through mechanisms such as oxidative stress induction. Its reactivity with glutathione suggests potential pathways for cellular damage.

- Anticancer Properties : Certain acrylamides have been shown to inhibit specific enzymes or pathways involved in tumor growth, indicating that this compound may possess anticancer properties.

- Protein Interaction : The compound can form complexes with various biological targets, including proteins and enzymes, potentially leading to the modulation of biological pathways.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or alter the function of these molecules, thereby affecting cellular processes.

Case Studies and Research Findings

Several studies have explored the biological effects of acrylamide derivatives, providing insights into their mechanisms and potential therapeutic applications:

- Acrylamide Derivatives as Enzyme Inhibitors : A study highlighted the design and synthesis of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), which is implicated in rheumatoid arthritis treatment. The derivatives showed significant inhibitory activity, suggesting a promising avenue for therapeutic development .

- Cytotoxicity in Cancer Cell Lines : Research demonstrated that various acrylamide compounds exhibited cytotoxic effects on different cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment strategies .

- Metabolic Pathways : Investigations into the metabolic pathways of acrylamide revealed that it can react with nucleophilic amino acids in vivo, forming adducts that may contribute to its biological activity and toxicity .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds in its class, a comparative analysis is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide | Structure | Contains a chloro group; distinct chemical properties due to substitution pattern. |

| N,N-dimethylacrylamide | Structure | Simple structure; widely used in polymer synthesis but lacks complex aromatic interactions. |

| Phenylacrylamide | Structure | Features a phenyl group; less complex than this compound but shares similar reactivity patterns. |

The primary uniqueness of this compound lies in its dual aromatic system, which enhances its lipophilicity and potential interactions with biological targets compared to simpler acrylamides.

Q & A

Q. What are the established synthetic routes for 3-(1-naphthyl)-N-(4-phenoxyphenyl)acrylamide?

The compound is synthesized via a multi-step approach: (1) Condensation of 1-naphthaldehyde with α-bromoacrylic acid in DMF using EDCI as a coupling agent under ice-cooled conditions. (2) Reaction of the resulting acryloyl chloride with 4-phenoxyaniline in anhydrous dichloromethane. Purification involves column chromatography (ethyl acetate/petroleum ether) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural purity confirmed for this compound?

Purity is validated using melting point analysis, elemental composition (C, H, N), and chromatographic methods (HPLC with ≥95% purity threshold). Structural confirmation requires H NMR (e.g., vinyl proton at δ 6.2–6.8 ppm) and C NMR (acrylamide carbonyl at ~165 ppm) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in DMSO, DMF, and dichloromethane. Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilized samples retain stability for ≥2 years when desiccated .

Q. How can researchers assess its solubility for in vitro assays?

Use a shake-flask method: Dissolve 1 mg in 1 mL of PBS (pH 7.4) or DMSO, centrifuge at 10,000 rpm, and quantify supernatant via UV-Vis (λmax ~260 nm). Adjust with co-solvents (e.g., Cremophor EL) for hydrophobic systems .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols: Use MTT assays with matched passage numbers, control for batch-to-batch compound purity via HPLC, and validate target engagement with Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What computational strategies predict its biological targets?

Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR, VEGFR) using the naphthyl group as a hydrophobic anchor. Validate with QSAR models trained on acrylamide derivatives’ IC data .

Q. How to design structure-activity relationship (SAR) studies?

Synthesize analogs with substituent variations: (a) Replace naphthyl with biphenyl for steric effects. (b) Modify phenoxyphenyl with electron-withdrawing groups (e.g., -CF). Test in kinase inhibition assays and correlate logP values with cytotoxicity .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Use Sprague-Dawley rats (IV/oral administration). Monitor plasma concentration via LC-MS/MS. Key parameters: t (expected 4–6 hr), bioavailability (>30%), and metabolite identification (e.g., hydroxylated naphthyl derivatives) .

Q. How to investigate its mechanism in apoptosis pathways?

Treat cancer cells (e.g., HeLa) and analyze via flow cytometry (Annexin V/PI staining). Suppress Bcl-2 via siRNA to test dependency. Confirm mitochondrial membrane depolarization with JC-1 dye .

Q. What strategies mitigate off-target effects in kinase profiling?

Use selectivity screening (Eurofins KinaseProfiler™) at 1 µM. Prioritize hits with <30% inhibition of non-target kinases. Counter-synthesize a photoaffinity probe (e.g., diazirine-modified analog) for pull-down assays to identify interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.